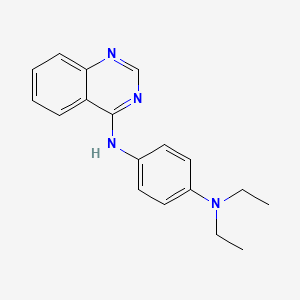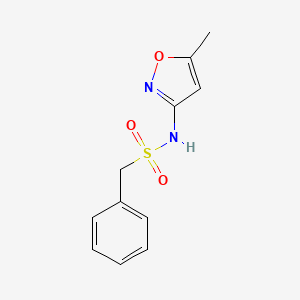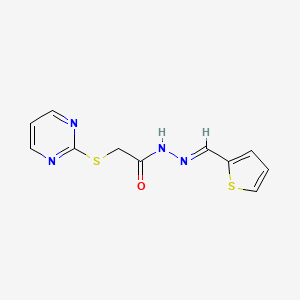![molecular formula C20H14N4O5 B5516343 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)
3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate" is a complex organic molecule that falls within the realm of heterocyclic and nitroaromatic compounds. These classes of compounds are well-studied for their diverse chemical properties and applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of heterocyclic structures and the introduction of nitro groups through nitration reactions. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which shares structural similarities, includes cyclization steps and nucleophilic substitutions without the need for additional bases (Sparke et al., 2010).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structures of similar compounds. For instance, the structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine was determined, highlighting the planarity of the conjugated heterocycles and their spatial orientation relative to other functional groups in the molecule (Rybakov et al., 2001).
Chemical Reactions and Properties
Chemical reactivity studies, such as the pyridinolysis of S-4-nitrophenyl 4-X-substituted thiobenzoates, provide insights into the nucleophilic substitution reactions that compounds like this compound might undergo. These studies reveal the formation of zwitterionic intermediates and the influence of substituents on reaction kinetics (Castro et al., 2004).
Physical Properties Analysis
The physical properties of similar compounds, such as crystallography and hydrogen bonding patterns, have been extensively studied. For example, the analysis of hydrogen-bonded chains and sheets in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate reveals complex hydrogen bonding interactions that significantly influence the compound's solid-state structure (Portilla et al., 2007).
Chemical Properties Analysis
Investigations into the kinetics and mechanism of nucleophilic substitutions, such as the pyridinolysis of 2,4-dinitrophenyl p-nitrobenzoate, provide valuable information on how electron-withdrawing groups affect reaction rates and mechanisms. These studies can shed light on the chemical behavior of "this compound" under various conditions (Castro & Steinfort, 1983).
Applications De Recherche Scientifique
X-ray Crystallography and Structural Analysis
The compound 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate shares structural similarities with heterocyclic compounds that have been studied using X-ray crystallography. For instance, the crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, determined by powder diffraction, reveals a monoclinic crystal system with significant intramolecular and intermolecular contacts involving hydrogen, oxygen, and nitrogen atoms. This suggests potential applications in materials science for designing novel crystal structures with specific properties (Rybakov et al., 2001).
Supramolecular Chemistry
Multi-component crystals formed between 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid, demonstrate the influence of chemical and structural factors on hydrogen bonding and proton transfer. These findings are pertinent to the design of co-crystals or organic salts with specific supramolecular architectures, offering insights into solid-state proton transfer mechanisms and the potential for creating sensitive materials for various applications (Seaton et al., 2013).
Molecular Interactions and Reactivity
The study of pyridinolysis reactions of S-4-nitrophenyl 4-substituted thiobenzoates in aqueous ethanol provides insights into the kinetics and mechanisms of reactions involving nitrobenzoate derivatives. Understanding the formation and breakdown of zwitterionic tetrahedral intermediates in these reactions can inform the development of synthetic methodologies and the design of reaction pathways for producing complex organic compounds (Castro et al., 2004).
Materials Science and Conductivity
The incorporation of nitrobenzoate derivatives into metal-organic frameworks (MOFs) with tetraphenylethylene units has led to the development of highly sensitive fluorescent sensors. These MOFs are capable of detecting Cr2O7^2- ions and nitroaromatic explosives, showcasing the utility of nitrobenzoate derivatives in fabricating materials with specific sensing capabilities (Wu et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5/c25-19(18-6-1-2-11-21-18)23-22-13-14-4-3-5-17(12-14)29-20(26)15-7-9-16(10-8-15)24(27)28/h1-13H,(H,23,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXJJIBCVGKFM-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)




![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)
![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)
![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)